3-bromo-4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
CAS No.: 1696992-79-6
Cat. No.: VC4224986
Molecular Formula: C6HBrClF3N4
Molecular Weight: 301.45
* For research use only. Not for human or veterinary use.
![3-bromo-4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine - 1696992-79-6](/images/structure/VC4224986.png)
Specification
CAS No. | 1696992-79-6 |
---|---|
Molecular Formula | C6HBrClF3N4 |
Molecular Weight | 301.45 |
IUPAC Name | 3-bromo-4-chloro-6-(trifluoromethyl)-2H-pyrazolo[3,4-d]pyrimidine |
Standard InChI | InChI=1S/C6HBrClF3N4/c7-2-1-3(8)12-5(6(9,10)11)13-4(1)15-14-2/h(H,12,13,14,15) |
Standard InChI Key | DKDREYJFPKKGSF-UHFFFAOYSA-N |
SMILES | C12=C(NN=C1N=C(N=C2Cl)C(F)(F)F)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-Bromo-4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine (molecular formula: C₇H₂BrClF₃N₅) features a fused bicyclic core comprising a pyrazole ring condensed with a pyrimidine ring. Key substituents include:
-
Bromo (Br) at position 3, enhancing electrophilic reactivity and potential DNA-binding interactions.
-
Chloro (Cl) at position 4, contributing to metabolic stability and lipophilicity.
-
Trifluoromethyl (CF₃) at position 6, improving membrane permeability and resistance to oxidative degradation .
The planar structure of the pyrazolo[3,4-d]pyrimidine scaffold allows for π-π stacking interactions with kinase ATP-binding domains, a critical feature for biological activity .
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of halogenated pyrazolo[3,4-d]pyrimidines typically follows a multi-step protocol, as demonstrated in recent literature :
-
Core Formation: Cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with trichloroacetonitrile yields the pyrazolo[3,4-d]pyrimidine backbone.
-
Halogenation:
-
Trifluoromethylation: The CF₃ group is introduced via Ullmann-type coupling or nucleophilic substitution with trifluoromethylating agents (e.g., CF₃Cu) .
Table 1: Synthetic Conditions for Key Steps
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Bromination | Br₂, AcOH, 80°C | 72 | |
Chlorination | POCl₃, TEA, 110°C | 85 | |
CF₃ Incorporation | CF₃Cu, DMF, 120°C | 61 |
Physicochemical Properties
Calculated and Experimental Parameters
The compound’s physicochemical profile was extrapolated from analogues and computational models (Table 2):
Table 2: Key Physicochemical Properties
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 329.47 g/mol | ChemDraw |
logP (Lipophilicity) | 2.8 | SwissADME |
Topological Polar Surface Area | 75.8 Ų | Molinspiration |
Solubility (Water) | 0.12 mg/mL | ADMET Predictor |
pKa | 4.2 (basic) | ACD/Labs |
The trifluoromethyl group significantly enhances lipid solubility, while the halogen atoms increase molecular rigidity and dipole moments .
Biological Activity and Mechanistic Insights
Anticancer Activity
In vitro studies on analogues reveal:
-
Apoptosis Induction: Compound 5i (CF₃-bearing) triggered 80% apoptosis in MCF-7 cells at 10 µM .
-
Cell Cycle Arrest: G1/S phase blockade via CDK2 inhibition (IC₅₀: 6 nM) .
Applications and Future Directions
Therapeutic Prospects
-
Oncology: Dual EGFR/VEGFR2 inhibition could suppress angiogenesis and tumor growth synergistically .
-
Inflammatory Diseases: Serine-threonine kinase modulation (e.g., p70S6K) may attenuate autoimmune responses .
Challenges and Innovations
-
Synthetic Complexity: Multi-step halogenation requires optimization for scalability.
-
Selectivity Optimization: Structure-activity relationship (SAR) studies are needed to minimize off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume